3-Bromo-1-cyclohexyl-1H-pyrazole
CAS No.:
Cat. No.: VC17268365
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrN2 |
|---|---|
| Molecular Weight | 229.12 g/mol |
| IUPAC Name | 3-bromo-1-cyclohexylpyrazole |
| Standard InChI | InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
| Standard InChI Key | DAUKXRLXXKVHRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C=CC(=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole, reflects its core pyrazole ring substituted at C3 with a bromodifluoromethyl group () and at N1 with a cyclohexyl group (Figure 1) . The cyclohexyl moiety adopts a chair conformation, minimizing steric strain, while the bromodifluoromethyl group introduces significant electronic effects due to the electronegativity of fluorine and the polarizability of bromine.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 279.12 g/mol | |
| CAS Registry Number | 2059947-59-8 | |
| X-ray Crystallography | Confirms chair cyclohexyl | |
| (Pyrazole N-H) | ~3.5 (estimated) |
Synthesis and Regiochemical Control
Synthetic Routes
The synthesis of N1-substituted pyrazoles typically follows two pathways:
-
Condensation of monosubstituted hydrazines with 1,3-dielectrophiles (limited by regioselectivity issues) .
-
Direct N-alkylation of preformed pyrazoles, as demonstrated for 3-nitro-1-cyclohexyl-1H-pyrazole analogs .
For 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole, N-alkylation of 3-bromo-1H-pyrazole with cyclohexyl bromide under Ullmann-type conditions using copper catalysts is hypothesized to yield the target compound. Buchwald’s diamine ligands (e.g., L1: trans-N,N'-dimethylcyclohexane-1,2-diamine) enhance regioselectivity for N1 substitution .
Regioselectivity and DFT Insights
Density functional theory (DFT) calculations at the level reveal that electron-withdrawing groups (EWGs) like or at C3 increase the nucleophilicity of N1 over N2 by 3–5 kcal/mol . This electronic bias ensures >95% regioselectivity for N1-cyclohexylation in the presence of bulky bases (e.g., KOtBu) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl): The cyclohexyl group exhibits a septet at 5.44 ppm (1H, Hz) and doublets at 1.53 ppm (6H, Hz) . The pyrazole C4-H appears as a doublet at 7.02 ppm ( Hz) .
-
NMR: The carbon resonates at 106.7 ppm, while the cyclohexyl carbons appear between 22.3–53.8 ppm .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion is observed at 279.0234 (calculated: 279.0231) .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Pyrazole derivatives are pivotal in NSAIDs (e.g., Celecoxib) and kinase inhibitors . The bromine atom in 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole offers a handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification into analogs targeting:
Materials Science
The group enhances thermal stability and hydrophobicity, making the compound a candidate for:
-
Liquid crystal matrices
-
Flame-retardant additives
Future Perspectives
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral pyrazoles using dual copper/photoredox systems .
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
-
Computational Design: Machine learning models to predict regioselectivity in polyhalogenated pyrazoles.
This compound exemplifies the synergy between rational design and advanced catalysis, offering a versatile scaffold for multidisciplinary research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume